This compound is classified as a heterocyclic aromatic compound. Its structural features include:
The synthesis of 6-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be approached through various methods. One commonly referenced method involves the reaction of α-bromomethylbenzylketones with 2,6-diamino-4-oxopyrimidine in a solvent like dimethylformamide (DMF). This method allows for the regiospecific formation of the desired pyrrolo[2,3-d]pyrimidine derivatives while minimizing side reactions.
A notable improvement in synthesis efficiency has been reported using sodium acetate and water as solvents, which can significantly reduce reaction times and increase yields while avoiding unwanted byproducts like furo[2,3-d]pyrimidines .
The molecular structure of 6-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
The arrangement of atoms within the molecule influences its electronic properties and stability, which are crucial for understanding its mechanism of action in biological systems.
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions typical for halogenated compounds. These include nucleophilic substitutions where nucleophiles can attack the electrophilic carbon atoms bonded to halogens.
These reactions are significant for modifying the compound to enhance its pharmacological profile or to synthesize analogs for further study.
The mechanism of action for 6-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is primarily related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Experimental studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant activity against various cancer cell lines .
The physical and chemical properties of 6-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine contribute to its behavior in different environments.
These properties are essential for determining suitable conditions for storage and handling during research and application processes.
The applications of 6-bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine extend primarily into medicinal chemistry and drug development.
Pyrrolo[2,3-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleotides, enabling competitive interactions with ATP-binding sites of kinases and other biological targets. This bicyclic system combines pyrrole and pyrimidine rings, creating a planar, electron-rich framework amenable to diverse synthetic modifications. The scaffold’s versatility is evidenced by its presence in FDA-approved kinase inhibitors (e.g., tofacitinib) and investigational agents targeting cancer, inflammation, and neurodegenerative diseases [3] [9]. Heterocycles like pyrrolopyrimidines enhance binding affinity through hydrogen bonding, π-π stacking, and hydrophobic interactions, while their tunable physicochemical properties improve drug-likeness. Recent reviews (2017–2024) highlight >30 clinical-stage candidates featuring this core, underscoring its centrality in targeted therapy development [3] [9].
The specific compound 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-34-1) serves as a strategic intermediate for drug discovery due to its multisubstituted architecture:
Table 1: Key Identifiers of 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1131992-34-1 |
Molecular Formula | C₇H₄BrCl₂N₃ |
Molecular Weight | 280.94 g/mol |
IUPAC Name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
SMILES | CN1C(Br)=CC2=C(Cl)N=C(Cl)N=C21 |
InChI Key | JMCXONIOYKMBGO-UHFFFAOYSA-N |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8